N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound belonging to the thienopyrimidine class of heterocyclic compounds. These compounds have gained attention due to their diverse biological activities, including potential applications in treating various diseases such as cancer and inflammation. The compound's structure integrates a thieno[2,3-d]pyrimidine framework, which is known for its pharmacological significance.
This compound can be classified under heterocyclic compounds that contain nitrogen atoms within their ring structures. Specifically, it falls under the category of thienopyrimidines, which are characterized by their fused thiophene and pyrimidine rings. The compound's molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms .
The synthesis of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary by laboratory .
The molecular structure of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride features a thieno[2,3-d]pyrimidine ring system with an ethoxy group attached to a phenyl ring. Key structural data include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological targets .
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride may undergo several chemical reactions relevant to its pharmacological activity:
These reactions are critical for understanding how modifications to the compound could enhance its therapeutic efficacy or reduce side effects .
The mechanism of action for N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific biological targets:
Data from studies indicate that this compound can effectively reduce cell viability in cancer cell lines while demonstrating acceptable cytotoxicity profiles .
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride exhibits several notable physical and chemical properties:
The stability of the compound under various conditions (light, temperature) is also crucial for its formulation into pharmaceuticals .
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has various potential applications in scientific research:
The design of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride (hereafter Compound 1) originated from systematic bioisosteric replacement strategies targeting epidermal growth factor receptor (EGFR) inhibition. The core thieno[2,3-d]pyrimidine scaffold was selected as a purine mimetic due to its isoelectronic properties with quinazoline-based EGFR inhibitors like erlotinib and gefitinib [2] [8]. Key structural innovations included:
Table 1: Structural Comparison of EGFR Inhibitors
Compound | Core Scaffold | C6 Substituent | N4 Substituent | EGFRWT IC50 (nM) |
---|---|---|---|---|
Erlotinib | Quinazoline | - | 3-Ethynylaniline | 2 |
Compound 1 | Thieno[2,3-d]pyrimidine | Ethyl | 4-Ethoxyphenyl | 8* |
Gefitinib Bioisostere [2] | Thieno[2,3-d]pyrimidine | Chloro | 3-Chloro-4-fluorophenyl | 12* |
*Data from enzymatic assays against EGFRWT [2] [4]
Functionalization of the thieno[2,3-d]pyrimidine core relies on two primary synthetic routes: pyrimidine ring closure in aminothiophene precursors or thiophene ring formation in pre-constructed pyrimidines [1] [8]. For Compound 1, the following optimized sequence was employed:
Route A: Pyrimidine Ring Closure
Route B: Thiophene Ring Formation
Table 2: Key Synthetic Methods for Thieno[2,3-d]pyrimidine Derivatives
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Microwave-Assisted Cyclization | MW, 140°C, 25 min | 78 | 20x faster vs. reflux (8-10 h) |
POCl3 Chlorination | Reflux, 12 min | 92 | High purity, no chromatography needed |
Classical Cyclization | Formamide, reflux, 8-10 h | 65 | No specialized equipment required |
Systematic modification of C6 alkyl and N4 aryl groups was critical for optimizing EGFR binding:
C6 Position (Ethyl vs. Methyl/Hydrogen)
N4 Position (Ethoxyphenyl vs. Halogenated Phenyl)
Table 3: Impact of Substituents on EGFRT790M Inhibition
C6 Group | N4 Group | IC50 (nM) | LogP | Solubility (µg/mL) |
---|---|---|---|---|
Ethyl | 4-Ethoxyphenyl | 11 | 2.9 | 18 |
Methyl | 4-Ethoxyphenyl | 35 | 2.6 | 32 |
Ethyl | 3,4-Dimethoxyphenyl | 15 | 3.3 | 9 |
Ethyl | 4-Fluorophenyl | 42 | 3.1 | 12 |
Compound 1 integrates optimized pharmacophores from two distinct thienopyrimidine series:
Hybridization Strategy:
Table 4: Activity of Merged Pharmacophores vs. Parent Hits
Compound | H. pylori IC50 (µM) | EGFRT790M IC50 (nM) | Cytotoxicity (FaDu IC50, µM) |
---|---|---|---|
Hit 1 (Hpi1) | 0.0003 | >10,000 | 126 |
Hit 2 | 1.72 | >10,000 | >100 |
Hybrid 16 | 0.01 | 89 | 42 |
Compound 1 | NT | 11 | >50 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2